molecular formula C15H10F4O3 B6410153 3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid CAS No. 1261939-08-5

3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6410153
CAS No.: 1261939-08-5
M. Wt: 314.23 g/mol
InChI Key: NFICJNVOJBVPBQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, along with a methoxy group on the benzoic acid structure

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-9(3-2-4-10(13)14(20)21)8-5-6-12(16)11(7-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICJNVOJBVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691857
Record name 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-08-5
Record name 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted benzoic acids, phenols, and benzyl alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to these targets through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes like serine proteases, thereby affecting various biochemical pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is unique due to the combination of the fluoro, trifluoromethyl, and methoxy groups on the benzoic acid structure. This unique combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

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